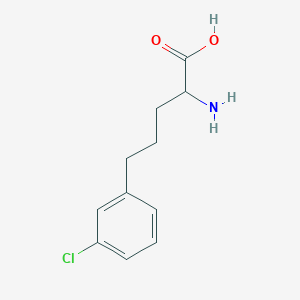

![molecular formula C20H24FN3O6S B12313240 1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate](/img/structure/B12313240.png)

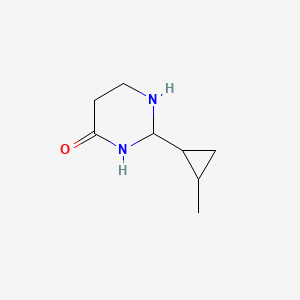

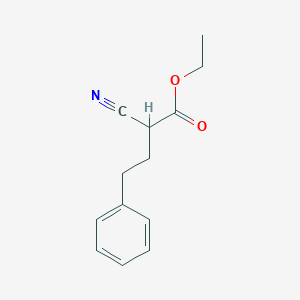

1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Danofloxacin mesylate is an antibiotic belonging to the fluoroquinolone class, primarily used in veterinary medicine to treat respiratory diseases in cattle . It is sold under the brand name Advocin and is approved for use in the United States by the FDA . Danofloxacin mesylate is known for its rapid distribution and high levels in the mammary glands, respiratory, and intestinal tracts following subcutaneous, intramuscular, or intravenous injection in livestock animals .

Métodos De Preparación

Danofloxacin mesylate can be prepared using various methods. One common method involves the preparation of danofloxacin mesylate gelatin microspheres through an emulsion chemical crosslinking technique . This method evaluates the distribution of particle size, morphologic characteristics, drug content, and drug stability. Another method involves the preparation of danofloxacin mesylate suspension, which includes components such as danofloxacin mesylate powder, aluminum monostearate as a suspending agent, phosphatidylcholine as a dispersing agent, and tween-80 as a wetting and emulsifying agent . The suspension is prepared by dissolving the aluminum monostearate in oil, screening, adding the other components, and then dispersing and circulating the mixture in a colloid mill .

Análisis De Reacciones Químicas

Danofloxacin mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used. Unfortunately, detailed information on the specific chemical reactions of danofloxacin mesylate was not available from the search results.

Aplicaciones Científicas De Investigación

Danofloxacin mesylate has a wide range of scientific research applications. In veterinary medicine, it is used to treat respiratory diseases in cattle and other livestock . It has rapid bactericidal activity against a broad range of pathogens responsible for several disease syndromes in the commercial rearing of livestock . Danofloxacin mesylate acts on bacterial DNA topoisomerase II and topoisomerase IV, making it effective against most Gram-negative bacteria, some Gram-positive bacteria, mycoplasmas, and intracellular pathogens . It is also used in the preparation of controlled-release drugs and targeting microspheres for lung targeting dosage forms .

Mecanismo De Acción

Danofloxacin mesylate exerts its effects by targeting bacterial DNA gyrase subunits A and B, which are essential for bacterial DNA replication . By inhibiting these enzymes, danofloxacin mesylate disrupts the bacterial DNA replication process, leading to bacterial cell death. This mechanism of action makes it effective against a wide range of bacterial pathogens .

Comparación Con Compuestos Similares

Similar compounds in this class include other fluoroquinolones such as ciprofloxacin, enrofloxacin, and marbofloxacin . Compared to these compounds, danofloxacin mesylate is unique in its rapid distribution and high levels in specific tissues, making it particularly effective for treating respiratory diseases in livestock .

Propiedades

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFDJSVKQNSTKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2R)-oxiran-2-yl]-1-benzofuran](/img/structure/B12313159.png)

![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis](/img/structure/B12313165.png)

![5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12313173.png)

![rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis](/img/structure/B12313234.png)